REACTION_CXSMILES
|
[CH2:1]1[O:9][C:8]2[C:3](=[CH:4][C:5]([N+:13]([O-:15])=[O:14])=[C:6]([N+:10]([O-:12])=[O:11])[CH:7]=2)[O:2]1.C(N(CC)CC)C.C[O-].[Na+]>CO>[N+:10]([C:6]1[C:5]([N+:13]([O-:15])=[O:14])=[CH:4][C:3]([OH:2])=[C:8]([O:9][CH3:1])[CH:7]=1)([O-:12])=[O:11] |f:2.3|
|
Name
|
|
Quantity
|
21.2 g
|
Type
|
reactant
|
Smiles
|
C1OC2=CC(=C(C=C2O1)[N+](=O)[O-])[N+](=O)[O-]
|
Name
|
|
Quantity
|
16.8 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
sodium methylate
|
Quantity
|
0.4 mol
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=CC(=C(C=C1[N+](=O)[O-])O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |